![molecular formula C19H17ClO4 B2862041 Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 300674-40-2](/img/structure/B2862041.png)

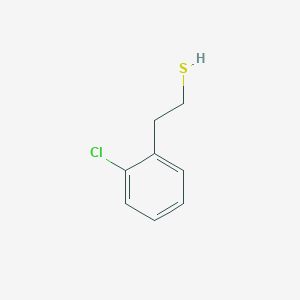

Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

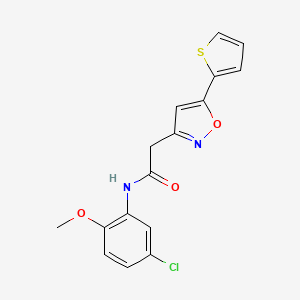

Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound. It is related to Mandipropamid, a fungicide used to control Oomycete pathogens on grapes, potatoes, and other crops . The chemical formula of Mandipropamid is C₂₃H₂₂ClNO₄ .

Synthesis Analysis

The synthesis of benzofuran derivatives, which this compound is a part of, involves several steps. For instance, 2-hydroxy-5-nitrobenzaldehyde was treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate .Scientific Research Applications

β-Amyloid Aggregation Inhibition

- Research has demonstrated the synthesis of benzofuran derivatives as potent inhibitors of β-amyloid aggregation, a process implicated in Alzheimer's disease. For example, a study described the efficient synthesis of a compound through a series of reactions starting from 4-chlorophenol, indicating potential applications in neurodegenerative disease research (H. Choi, P. Seo, B. Son, B. Kang, 2003).

Renewable PET Production

- Benzofuran derivatives have been investigated in the context of renewable polyethylene terephthalate (PET) production. One study outlined the synthesis of biobased terephthalic acid precursors through reactions involving ethylene and renewable furans, showcasing the role of these compounds in sustainable material synthesis (J. Pacheco, J. Labinger, A. Sessions, Mark E. Davis, 2015).

Novel Anticholinesterases

- Benzofuran derivatives have been synthesized and assessed for their anticholinesterase activity, which is relevant for treating conditions like Alzheimer's disease. A study highlighted the synthesis of novel carbamates based on the benzofuran skeleton, which exhibited potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (Weiming Luo, Qian-sheng Yu, Ming Zhan, D. Parrish, J. Deschamps, S. Kulkarni, H. Holloway, G. Alley, D. Lahiri, A. Brossi, N. Greig, 2005).

Anti-inflammatory and Antioxidative Properties

- Furanyl compounds derived from seaweed, which share structural similarities with benzofuran derivatives, have been identified with significant anti-inflammatory and antioxidative properties. These compounds have been compared favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and safety (Fasina Makkar, K. Chakraborty, 2018).

Properties

IUPAC Name |

ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClO4/c1-3-22-19(21)18-12(2)24-17-9-8-14(10-15(17)18)23-11-13-6-4-5-7-16(13)20/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXTXXBUKKAVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)

![(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2861981.png)